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Compound of Interest

Compound Name: Papulacandin C

Cat. No.: B15565096

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C is a member of the papulacandin family of antifungal antibiotics, first isolated
from Papularia sphaerosperma.[1][2] These compounds are of significant interest due to their
potent activity against various yeasts, including Candida albicans.[2] The papulacandins,
including Papulacandin C, are complex glycolipids characterized by a diglycoside core linked
to a spirocyclic system and esterified with unsaturated fatty acids.[3] Their unique structural
features and biological activity make them a subject of interest for antifungal drug development.

This document provides detailed application notes and standardized protocols for the structural
elucidation of Papulacandin C using Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS). Given the limited availability of high-resolution public data for
Papulacandin C, this guide also serves as a template for the analysis of similar complex
natural products.

Molecular Structure of Papulacandin C

The structure of Papulacandin C, established through spectral analysis and chemical
degradation, consists of a spirocyclic diglycoside core with two fatty acid chains attached via
ester linkages.[3]

Data Presentation
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Nuclear Magnetic Resonance (NMR) Data

Detailed high-resolution NMR data for Papulacandin C is not readily available in the public
domain. The following tables present representative *H and 3C NMR chemical shifts for the
core structural motifs of Papulacandin C, based on known values for similar functional groups
and compounds. These tables are intended to serve as a guide for the analysis of
Papulacandin C and related natural products.

Table 1: Representative *H NMR Chemical Shifts for Papulacandin C Core Structure (in
CDs0OD)

Representative )
. . Lo Coupling Constant
Proton Chemical Shift (9, Multiplicity
(J, Hz)
ppm)
Anomeric Protons
45-55 d 7.0-8.0
(Sugar)
Aromatic Protons 6.5-75 m
Olefinic Protons 5.0-6.5 m
Carbinol Protons
3.2-4.2 m
(Sugar)
Methylene Protons
) 12-16 m
(Fatty Acid)
Methyl Protons (Fatty
0.8-1.0 t 7.0-75

Acid)

Table 2: Representative 133C NMR Chemical Shifts for Papulacandin C Core Structure (in
CDs0OD)
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Carbon Representative Chemical Shift (8, ppm)
Carbonyl (Ester) 170 - 175

Aromatic/Olefinic 110 - 160

Anomeric (Sugar) 95-105

Carbinol (Sugar) 60 - 80

Methylene (Fatty Acid) 20-40

Methyl (Fatty Acid) 10-15

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and

fragmentation pattern of Papulacandin C.

Table 3: Representative High-Resolution Mass Spectrometry Data for Papulacandin C

Fragmentation
lon Calculated m/z Observed m/z
Pathway
[M+H]*+ 901.4587 Parent lon
[M+Na]* 923.4406 Sodium Adduct
Loss of fatty acid
Fragment 1 _
chain(s)
Cleavage of glycosidic
Fragment 2
bonds
Retro-Diels-Alder of
Fragment 3

sugar moieties

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for a
complex natural product like Papulacandin C.

1. Sample Preparation:

¢ Dissolve 5-10 mg of purified Papulacandin C in approximately 0.5 mL of a suitable
deuterated solvent (e.g., methanol-d4, DMSO-ds, or chloroform-d).
« Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

e Acquire a *H NMR spectrum to get an overview of the proton signals.
e Acquire a 13C NMR spectrum, often using a proton-decoupled pulse sequence.

3. 2D NMR Acquisition:

e COSY (Correlation Spectroscopy): To identify *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and 13C

nuclei.
o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 3C, crucial for connecting structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical

assignments.
4. Data Processing and Analysis:

o Process the acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova).

 Integrate 1H signals and assign chemical shifts relative to the residual solvent peak or an
internal standard.

e Analyze 2D spectra to build up the molecular structure by connecting spin systems and
fragments.

Mass Spectrometry (MS)

This protocol describes a general method for the analysis of Papulacandin C using Liquid
Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:
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Prepare a dilute solution of purified Papulacandin C (e.g., 10-100 pg/mL) in a solvent
compatible with the LC mobile phase (e.g., methanol or acetonitrile).

. Liquid Chromatography:

Use a reverse-phase C18 column.
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A)
and acetonitrile with 0.1% formic acid (B).

. Mass Spectrometry:

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an
electrospray ionization (ESI) source.

Acquire data in both positive and negative ion modes.

Perform MS/MS (tandem mass spectrometry) experiments to induce fragmentation and
obtain structural information. Select the parent ion of interest for collision-induced
dissociation (CID).

. Data Analysis:

Determine the accurate mass of the molecular ion to deduce the elemental composition.
Analyze the MS/MS fragmentation patterns to identify characteristic neutral losses and
fragment ions, which can be used to elucidate the structure of different parts of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the analysis of a natural product like
Papulacandin C.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15565096?utm_src=pdf-body
https://www.benchchem.com/product/b15565096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Isolation and Purification

(Fermentation of Papularia sphaerosperma)

(Solvent Extraction)

(Chromatographic Separation (Silica Gel, HPLC))

:

(Purified Papulacandin C)

Structural Elucidation

(NMR Spectroscopy (1D & ZDD —>(Mass Spectrometry (HRMS & MS/MS))

; ;

(Data Analysis and Structure Determination)

:

(Proposed Structure of Papulacandin C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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papulacandin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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